molecular formula C16H16N8 B12277244 N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12277244
M. Wt: 320.35 g/mol
InChI Key: VASRKYLUDKHLHF-UHFFFAOYSA-N
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Description

N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that features a unique combination of imidazole, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt cellular processes, leading to therapeutic effects such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of imidazole, triazole, and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H16N8

Molecular Weight

320.35 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-phenyl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C16H16N8/c1-2-5-12(6-3-1)14-19-15(13-16(20-14)22-23-21-13)18-7-4-9-24-10-8-17-11-24/h1-3,5-6,8,10-11H,4,7,9H2,(H2,18,19,20,21,22,23)

InChI Key

VASRKYLUDKHLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCCN4C=CN=C4

Origin of Product

United States

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